molecular formula C11H17N2O2+ B1226665 N,N-diethyl-4-methoxy-1-pyridin-1-iumcarboxamide

N,N-diethyl-4-methoxy-1-pyridin-1-iumcarboxamide

Cat. No. B1226665
M. Wt: 209.26 g/mol
InChI Key: HUKCQESITGCOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-methoxy-1-pyridin-1-iumcarboxamide is an aromatic ether.

Scientific Research Applications

Application in Ethylene Oligomerization and Catalyst Studies

N,N-diethyl-4-methoxy-1-pyridin-1-iumcarboxamide has been studied in the context of ethylene oligomerization. Specifically, it's used in the synthesis of nickel(II) complexes that act as catalysts in ethylene oligomerization reactions, providing insights into the reactivity trends and structural influences on these processes (Nyamato, Ojwach, & Akerman, 2016).

Photophysical Properties in Organic Semiconductors

Another research application involves the study of photophysical properties. A series of compounds including those with N,N-diethyl-4-methoxy-1-pyridin-1-iumcarboxamide structures have been synthesized and analyzed for their absorption, excitation spectra, and fluorescence quantum yields. This research is significant for the development of organic semiconductors (Briseño-Ortega et al., 2018).

Applications in Density Functional Theory Studies

In the field of theoretical chemistry, this compound has been utilized in density functional theory (DFT) studies. These studies are crucial for understanding the electronic structure and reactivity trends of catalytic complexes used in industrial processes, such as ethylene oligomerization (Nyamato, Ojwach, & Akerman, 2015).

Application in Fluorescent Property Studies

The compound has also been explored for its role in influencing the fluorescence properties of certain pyridine compounds. Its modification affects the fluorescence properties significantly, which is crucial for applications in dyes and pigments (Hagimori et al., 2019).

Use in Synthesis of Advanced Chemical Structures

Furthermore, N,N-diethyl-4-methoxy-1-pyridin-1-iumcarboxamide plays a role in the synthesis of complex chemical structures. This includes its use in the preparation of derivatives with potential anti-inflammatory properties, showcasing its versatility in medicinal chemistry (Moloney, 2001).

properties

Product Name

N,N-diethyl-4-methoxy-1-pyridin-1-iumcarboxamide

Molecular Formula

C11H17N2O2+

Molecular Weight

209.26 g/mol

IUPAC Name

N,N-diethyl-4-methoxypyridin-1-ium-1-carboxamide

InChI

InChI=1S/C11H17N2O2/c1-4-12(5-2)11(14)13-8-6-10(15-3)7-9-13/h6-9H,4-5H2,1-3H3/q+1

InChI Key

HUKCQESITGCOHV-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)[N+]1=CC=C(C=C1)OC

Canonical SMILES

CCN(CC)C(=O)[N+]1=CC=C(C=C1)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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